molecular formula C11H13ClFN B2816073 5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride CAS No. 2172097-40-2

5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride

Cat. No.: B2816073
CAS No.: 2172097-40-2
M. Wt: 213.68
InChI Key: DVKDPJFGVOMKGV-UHFFFAOYSA-N
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Description

5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride: is a synthetic organic compound with the molecular formula C11H13ClFN It is a fluorinated derivative of benzo[b]pyrrolizine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride typically involves multi-step organic reactions One common method includes the fluorination of a suitable precursor, followed by cyclization to form the benzo[b]pyrrolizine core

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[b]pyrrolizine derivatives.

Scientific Research Applications

Biology: In biological research, 5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The fluorine atom in the compound can enhance its binding affinity to these targets, resulting in potent biological effects.

Comparison with Similar Compounds

    5-Fluoroindole: Another fluorinated compound with similar structural features.

    Benzo[b]pyrrolizine: The non-fluorinated parent compound.

    Fluorobenzene: A simpler fluorinated aromatic compound.

Uniqueness: 5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride is unique due to its specific fluorination pattern and the presence of the benzo[b]pyrrolizine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-fluoro-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c12-10-5-1-3-8-7-9-4-2-6-13(9)11(8)10;/h1,3,5,9H,2,4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKDPJFGVOMKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=C(N2C1)C(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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